molecular formula C11H8N2S2 B1273794 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine CAS No. 306936-47-0

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine

Cat. No. B1273794
CAS RN: 306936-47-0
M. Wt: 232.3 g/mol
InChI Key: AFQFOWKPQKIMPE-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” is a chemical compound with the molecular formula C11H8N2S2 . It has been studied for its potential antibacterial properties .


Synthesis Analysis

The synthesis of “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” involves an equimolar mixture of 2-phenyl-4 H benzo [d] [1,3] oxazin-4-one and benzothiazole-2-amine derivatives. This mixture is stirred and refluxed for 6 hours in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” was corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .

Future Directions

The future directions for research on “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” could include further exploration of its potential antibacterial properties , as well as investigation into its other possible pharmaceutical applications .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)thiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQFOWKPQKIMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370718
Record name 3-(1,3-benzothiazol-2-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)thiophen-2-amine

CAS RN

306936-47-0
Record name 3-(1,3-benzothiazol-2-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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